Fmoc-L-phe(2-OH)-OH

Description

Structure

3D Structure

Properties

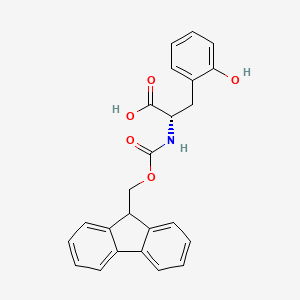

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUQPFKXORWNNZ-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-2-hydroxy-L-phenylalanine synthesis and purification methods

Advanced Synthesis & Purification of Fmoc-2-Hydroxy-L-Phenylalanine ( -Tyr)

Executive Summary

Fmoc-2-hydroxy-L-phenylalanine (also known as Fmoc-

This guide details the high-fidelity synthesis of the core amino acid, its protection with the Fmoc group, and rigorous purification protocols required for pharmaceutical-grade applications.

Strategic Synthesis of the Core Scaffold (L-2-Hydroxyphenylalanine)

The synthesis of Fmoc-2-hydroxy-L-phenylalanine requires first accessing the enantiopure L-amino acid core. While direct isolation from biological sources is inefficient, two primary synthetic routes are dominant in high-value manufacturing: Asymmetric Hydrogenation (Scalable/Chemical) and Enzymatic Resolution (Accessible/Green).

Route A: Asymmetric Hydrogenation (The "Expert" Standard)

This method is preferred for large-scale synthesis as it avoids the 50% loss inherent in resolving racemates.

Mechanism:

-

Condensation: Salicylaldehyde (protected as 2-benzyloxybenzaldehyde to prevent catalyst poisoning) is condensed with N-acetylglycine or a phosphonate equivalent to form the dehydro-amino acid.

-

Asymmetric Hydrogenation: A chiral Rhodium catalyst (e.g., [Rh(COD)(DuPhos)]OTf) transfers hydrogen to the alkene with high facial selectivity, establishing the L-configuration (

-enantiomer).

Route B: Chemo-Enzymatic Resolution (The "Bench" Standard)

For laboratories without access to high-pressure hydrogenation equipment, the enzymatic resolution of the racemic acetyl-derivative is the most robust protocol.

Workflow Diagram:

Figure 1: Chemo-enzymatic route to enantiopure L-2-hydroxyphenylalanine.

Fmoc Protection Protocol

Once the L-2-hydroxyphenylalanine core is secured, the alpha-amine must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Critical Decision: Fmoc-OSu vs. Fmoc-Cl

-

Avoid Fmoc-Cl: Fluorenylmethyloxycarbonyl chloride is highly reactive and can lead to the formation of "Fmoc-dipeptides" and significant racemization via oxazolone intermediates.

-

Use Fmoc-OSu: Fmoc-N-hydroxysuccinimide ester is the reagent of choice. It reacts slower but with higher specificity for the amine, minimizing side reactions.

Detailed Experimental Protocol

Reagents:

-

L-2-Hydroxyphenylalanine (10 mmol)

-

Fmoc-OSu (10.5 mmol)

-

Sodium Bicarbonate (NaHCO

) (20 mmol) -

Solvent System: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of L-2-hydroxyphenylalanine and 20 mmol of NaHCO

in 25 mL of deionized water. Ensure the solution is clear (pH ~8-9). -

Addition: Dissolve 10.5 mmol of Fmoc-OSu in 25 mL of Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at room temperature.

-

Note: A precipitate (N-hydroxysuccinimide byproduct) may form; this is normal.

-

-

Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (CHCl

:MeOH:AcOH 85:10:5) or HPLC. -

Workup (The Critical Step):

-

Evaporation: Remove the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap) at <40°C.

-

Washing: Dilute the remaining aqueous phase with water (50 mL) and wash with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and hydrophobic impurities. Do not skip this step. -

Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2.0 using 1N HCl or 10% Citric Acid. The crude Fmoc-amino acid will precipitate as a white solid or oil.

-

Extraction: Extract the acidified product into Ethyl Acetate (

mL). -

Drying: Wash the combined organic layers with Brine, dry over anhydrous Na

SO

-

Purification and Quality Control

The crude product often contains trace N-hydroxysuccinimide and potential oligomers.

Crystallization Protocol

Recrystallization is superior to chromatography for removing trace chemical impurities at this stage.

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (~60°C).

-

Slowly add Hexane (or Petroleum Ether) dropwise until persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place at 4°C overnight.

-

Filter the white crystals and wash with cold Hexane.

HPLC Purification (For >99% Purity)

For pharmaceutical applications, Preparative HPLC is required.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 30% B to 70% B over 30 minutes |

| Detection | UV at 254 nm (Fmoc) and 280 nm (Phenol) |

Analytical Specifications (QC)

-

Purity: >98% by HPLC.

-

Chiral Purity: >99.5% ee.[1] Determined via Chiral HPLC (e.g., Chiralpak AD-H column) or Marfey’s Reagent derivatization.

-

Mass Spec: ESI-MS

expected at 404.4 m/z. -

NMR:

H NMR must show characteristic Fmoc doublets (7.3–7.8 ppm) and the ortho-substituted phenolic ring pattern.

Advanced Note: Side Chain Protection

While the protocol above yields Fmoc-2-hydroxy-L-phenylalanine (Free OH) , Solid Phase Peptide Synthesis (SPPS) often requires side-chain protection to prevent O-acylation during coupling.

-

Standard: Use the free OH form for short peptides or when using mild activation (e.g., DIC/Oxyma).

-

Robust: For long peptides, the t-Butyl (tBu) protected form is necessary.

-

Synthesis of tBu variant: The tBu group is best introduced before Fmoc protection (on the free amino acid) using isobutylene/H

SO

-

Protection Logic Diagram

Figure 2: Mechanism and control of Fmoc protection.

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C. and White, P.D., Oxford University Press, 2000. Link

- Enzymatic resolution of amino acids: Acylase I.Green Chemistry, 2005. A standard reference for the kinetic resolution of N-acetyl amino acids.

-

Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, Burk, M.J. et al., 1993. Describes the Rh-DuPhos catalyzed synthesis of enantiopure amino acids.

-

Side reactions in peptide synthesis. Chemical Reviews, 2006. Covers the risks of O-acylation in unprotected tyrosine derivatives.

Technical Whitepaper: Spectroscopic Characterization & Quality Control of Fmoc-L-Phe(2-OH)-OH

Part 1: Executive Summary & Compound Identity

Fmoc-L-Phe(2-OH)-OH (also known as Fmoc-o-Tyr-OH or Fmoc-2-hydroxy-L-phenylalanine ) is a non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics to induce conformational constraints or improve metabolic stability compared to its para-isomer (Fmoc-Tyr-OH).

Unlike the standard tyrosine (4-OH), the ortho-hydroxyl group in this molecule introduces significant steric bulk near the peptide backbone and creates unique intramolecular hydrogen bonding opportunities. Consequently, its spectroscopic signature differs markedly from standard Fmoc-Phe-OH or Fmoc-Tyr-OH, particularly in the aromatic region of the NMR spectrum and the fragmentation patterns in Mass Spectrometry.

Compound Identification Data

| Property | Specification |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid |

| Common Name | Fmoc-L-ortho-Tyrosine; Fmoc-2-OH-Phe |

| Molecular Formula | |

| Molecular Weight | 403.43 g/mol |

| Monoisotopic Mass | 403.1420 Da |

| CAS Number | 121332-30-9 (Generic for isomer class, verify specific salt forms) |

Part 2: Structural Analysis & Connectivity

To accurately interpret the spectroscopic data, one must visualize the specific atomic environment. The 2-position hydroxyl group breaks the symmetry of the phenylalanine ring, creating a distinct ABCD spin system in the aromatic region, unlike the AA'BB' system of para-tyrosine.

Figure 1: Structural connectivity of Fmoc-L-Phe(2-OH)-OH highlighting the ortho-substitution which dictates the unique NMR splitting patterns.

Part 3: Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6 (Standard for Fmoc-AA to prevent aggregation).[1] Frequency: 400 MHz (1H), 100 MHz (13C).

H NMR (Proton) Assignments

The hallmark of this compound is the downfield shift of the phenolic proton (due to H-bonding with the carbonyl or solvent) and the complex splitting of the 2-substituted ring.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 12.70 - 12.90 | Broad s | 1H | -COOH | Carboxylic acid proton; exchangeable. |

| 9.45 - 9.60 | Singlet | 1H | Ar-OH (C2) | Phenolic hydroxyl; distinct from p-Tyr due to ortho-positioning. |

| 7.89 | Doublet ( | 2H | Fmoc Ar-H (4,5) | Characteristic pseudo-symmetry of Fmoc. |

| 7.60 - 7.75 | Multiplet | 3H | Fmoc Ar-H + NH | Overlap of Fmoc 1,8 protons and the carbamate NH doublet. |

| 7.38 - 7.45 | Triplet | 2H | Fmoc Ar-H (3,6) | Typical Fmoc pattern.[2] |

| 7.28 - 7.35 | Triplet | 2H | Fmoc Ar-H (2,7) | Typical Fmoc pattern. |

| 7.05 - 7.15 | Multiplet | 2H | Phe Ar-H (4, 6) | Ring protons meta and para to the OH group. |

| 6.70 - 6.85 | Multiplet | 2H | Phe Ar-H (3, 5) | Ring protons ortho and para to the OH are shielded (upfield shift). |

| 4.25 - 4.40 | Multiplet | 1H | Chiral center; shift dependent on concentration/temperature. | |

| 4.15 - 4.25 | Multiplet | 3H | Fmoc CH + CH | The fluorenyl methine and methylene protons often overlap here. |

| 3.05 | dd ( | 1H | Diastereotopic proton 1 (adjacent to steric OH). | |

| 2.75 | dd ( | 1H | Diastereotopic proton 2. |

Expert Note: The

-protons in the 2-OH isomer often show a larger chemical shift difference () compared to the 4-OH isomer due to the restricted rotation caused by the ortho substituent.

C NMR (Carbon) Assignments

| Chemical Shift ( | Assignment | Note |

| 173.5 | C OOH | Acid carbonyl. |

| 156.0 | O-C =O (Urethane) | Fmoc carbamate carbonyl. |

| 155.4 | Ar-C -OH (C2) | Ipso carbon attached to hydroxyl (deshielded). |

| 143.8, 140.7 | Fmoc Quaternary C | Bridgehead carbons of fluorene. |

| 130.5, 128.0 | Phe Ar-C | Met/Para carbons. |

| 127.6, 127.0, 125.2, 120.1 | Fmoc Ar-C | Characteristic fluorene signals. |

| 124.5 | Phe Ar-C (C1) | Ipso carbon attached to alkyl chain. |

| 119.0, 115.2 | Phe Ar-C (C3, C5) | Carbons ortho/para to OH (shielded). |

| 65.6 | Fmoc C H | Methoxy linker.[2] |

| 55.2 | Backbone carbon. | |

| 46.7 | Fmoc C H | Fluorenyl methine. |

| 31.5 | Side chain methylene. |

Mass Spectrometry (MS) Profiling

Method: Electrospray Ionization (ESI) is preferred over MALDI for small molecule QC to avoid matrix interference.

-

Ionization Mode: Positive (+ve)

-

Theoretical Monoisotopic Mass: 403.14 Da

| Ion Species | m/z (Observed) | Interpretation |

| [M+H] | 404.1 - 404.2 | Protonated molecular ion (Base peak in acidic mobile phase). |

| [M+Na] | 426.1 - 426.2 | Sodium adduct (Common in glass/HPLC solvents). |

| [M+K] | 442.1 | Potassium adduct. |

| [M-Fmoc+H] | 182.1 | Loss of Fmoc group (Fragment: H-Phe(2-OH)-OH). |

| [Dibenzofulvene] | 179.1 | Characteristic Fmoc cleavage fragment. |

QC Check: The presence of a peak at 166 m/z (phenylalanine fragment) without the hydroxyl shift (+16 Da) indicates contamination with standard Fmoc-Phe-OH.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

-

3300 - 3450 cm

: Broad stretch. Overlap of O-H (phenol/acid) and N-H (carbamate). The 2-OH often causes this band to be broader and shifted slightly lower due to intramolecular H-bonding. -

2900 - 3100 cm

: C-H stretch (Aromatic and Aliphatic). -

1680 - 1720 cm

: Strong doublet. -

1530 - 1550 cm

: Amide II band (N-H bending). -

730 - 760 cm

: Strong out-of-plane bending (Fmoc aromatic system).

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Ensure complete solubility and prevent concentration-dependent shifts.

-

Weigh 5-10 mg of Fmoc-L-Phe(2-OH)-OH into a clean vial.

-

Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Do not use CDCl

as Fmoc-amino acids often aggregate or have poor solubility, leading to broad peaks.

-

-

Sonicate for 30 seconds to ensure homogeneity.

-

Transfer to a 5mm NMR tube.

-

Run at 298 K.

Protocol B: HPLC Purity Check (Prerequisite for MS)

Objective: Separate the 2-OH isomer from potential 4-OH (Tyr) contaminants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Fmoc absorption) and 280 nm (Phenol absorption).

-

Expectation: Fmoc-Phe(2-OH)-OH typically elutes slightly later than Fmoc-Tyr-OH (4-OH) due to the intramolecular H-bond masking the polarity of the hydroxyl group.

-

Part 5: Quality Control Workflow

The following decision tree outlines the release criteria for this reagent in a drug discovery setting.

Figure 2: Quality Control Decision Tree for Fmoc-L-Phe(2-OH)-OH release.

References

-

ChemicalBook. (2023). Fmoc-L-Phenylalanine 13C NMR Spectrum and Spectral Data. Retrieved from (Used as baseline for Fmoc-Phe core assignment).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16219356, Fmoc-2-hydroxy-L-phenylalanine. Retrieved from .

-

Sigma-Aldrich. (2023). Fmoc-Tyr-OH Product Specification (Comparison for isomer distinction). Retrieved from .

-

BenchChem. (2025).[4] Spectroscopic Analysis of Fmoc-AA-OH: A Technical Guide. Retrieved from .

-

Royal Society of Chemistry. (2011). Characterization of Fmoc-Phenylalanine Derivatives. Soft Matter, Supplementary Information. Retrieved from .

Sources

Navigating the Solvation and Stability of Fmoc-L-Phe(2-OH)-OH in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced proteolytic stability and target affinity. Fmoc-L-Phe(2-OH)-OH (also known as Fmoc-2-hydroxy-L-phenylalanine or Fmoc-o-tyrosine) is a highly valuable building block in this space. However, its unique structural feature—an unprotected phenolic hydroxyl group at the ortho position of the aromatic ring—presents distinct physicochemical challenges.

This technical whitepaper provides an in-depth analysis of the solubility dynamics and chemical stability of Fmoc-L-Phe(2-OH)-OH across various Solid-Phase Peptide Synthesis (SPPS) solvents. By understanding the causality behind solvent-solute interactions and side-reaction mechanisms, researchers can optimize their coupling protocols, minimize impurities, and maximize peptide yields.

Physicochemical Profiling & Solvation Dynamics

The solubility of Fmoc-protected amino acids is dictated by the balance between the hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the polar backbone/side-chain functionalities. In the case of Fmoc-L-Phe(2-OH)-OH, the unprotected ortho-hydroxyl group acts as a strong hydrogen bond donor and acceptor.

The Causality of Solvation

In non-polar or weakly polar solvents like Dichloromethane (DCM), the unprotected phenolic OH and the carboxylic acid group engage in strong intermolecular hydrogen bonding, leading to the formation of insoluble aggregates. To achieve efficient solvation, the solvent must possess sufficient polarity and hydrogen-bond accepting capability to disrupt these aggregates and solvate the monomeric amino acid[1].

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) excel in this regard. They effectively coordinate with the polar functional groups of Fmoc-L-Phe(2-OH)-OH, ensuring a clear, highly concentrated solution necessary for rapid coupling kinetics.

Quantitative Data Summary

The following table summarizes the solubility profile of Fmoc-L-Phe(2-OH)-OH in standard SPPS solvents based on empirical chemical data for unprotected phenolic Fmoc-amino acids:

| Solvent | Polarity Index | Solvating Power for Fmoc-L-Phe(2-OH)-OH | Practical Concentration Limit | Notes & Causality |

| DMF | 6.4 | Excellent | ≥ 250 mM (~100 mg/mL) | Standard SPPS solvent. Disrupts H-bonded aggregates efficiently [1]. |

| NMP | 6.7 | Excellent | ≥ 250 mM (~100 mg/mL) | High polarity ensures complete dissolution, but accelerates Fmoc degradation over time [1]. |

| DMSO | 7.2 | Exceptional | > 300 mM | Maximum solubility, but high boiling point complicates removal. Prone to oxidation if not anhydrous. |

| DCM | 3.1 | Poor | < 50 mM | Fails to disrupt intermolecular H-bonds. Requires the addition of DMF (e.g., 1:1 ratio) to achieve a clear solution [1]. |

Stability & Side-Reaction Mechanisms

While achieving solubility is the first hurdle, maintaining the chemical stability of Fmoc-L-Phe(2-OH)-OH during storage and active coupling is equally critical. The two primary vectors of degradation are Fmoc shedding and O-acylation .

Solvent-Induced Fmoc Degradation

Fmoc is a base-labile protecting group. While DMF is the industry standard, it spontaneously degrades over time to release dimethylamine [1]. This trace amine acts as a weak base, prematurely cleaving the Fmoc group and generating free amino acid impurities. NMP, despite its superior solvating power, has been reported to cause even greater decomposition of Fmoc-amino acids over extended periods [1].

Best Practice: Always use fresh, degassed, and amine-free (peptide synthesis grade) DMF or NMP. Store stock solutions at 4°C and use them within 24 hours to prevent the accumulation of truncated or double-inserted peptide sequences [4].

The Risk of O-Acylation (The Unprotected Phenolic OH)

The most significant chemical risk when using Fmoc-L-Phe(2-OH)-OH is the undesired reactivity of the unprotected phenolic hydroxyl group. During the coupling phase, highly reactive intermediates (e.g., O-acylisoureas or active esters generated by DIC/HOBt or HATU) can be attacked by the phenolic OH instead of the desired resin-bound primary amine [2]. This results in O-acylation , creating branched peptide byproducts and reducing the overall yield.

To suppress this, the coupling environment must be carefully modulated. Maintaining the pH around 6.7 to 7.0 using a mild base like N-methylmorpholine (NMM) significantly reduces the nucleophilicity of the phenolic oxygen, thereby suppressing O-acylation while allowing the desired N-acylation to proceed [3].

Caption: Competing pathways during coupling: desired N-acylation vs. undesired O-acylation of the phenolic OH.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate visual and analytical checkpoints to guarantee that the reagent is fully solvated and that side reactions are minimized.

Protocol 1: Empirical Solubility Assessment

Because batch-to-batch variations in crystallinity can affect dissolution rates, empirical verification of solubility is mandatory before loading the amino acid onto an automated synthesizer.

Step-by-Step Methodology:

-

Preparation: Weigh exactly 19.4 mg (0.05 mmol) of high-purity Fmoc-L-Phe(2-OH)-OH into a clean, dry 2 mL glass vial.

-

Solvent Addition: Add 200 µL of peptide-grade DMF (target concentration: 250 mM).

-

Agitation: Vortex the mixture for 60 seconds. If particulates remain, place the vial in an ultrasonic bath for 3 minutes at room temperature.

-

Validation Checkpoint: Visually inspect the vial against a dark background. The solution must be completely transparent. Any turbidity indicates incomplete solvation, which will lead to clogged synthesizer lines and incomplete couplings.

-

Adjustment: If turbid, add DMF in 50 µL increments, sonicating after each addition, until optical clarity is achieved. Record the final volume to calculate the true working concentration.

Caption: Experimental workflow for determining and validating the solubility of Fmoc-L-Phe(2-OH)-OH.

Protocol 2: Optimized Coupling to Prevent O-Acylation

When coupling Fmoc-L-Phe(2-OH)-OH, or when coupling the subsequent amino acid onto the unprotected phenolic residue, standard HATU/DIPEA conditions can drive O-acylation [2]. The following DIC/Oxyma protocol with NMM buffering is recommended to preserve the integrity of the ortho-hydroxyl group [3].

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min) and wash thoroughly with DMF (5 times).

-

Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.

-

pH Modulation: Add 1.0 equivalent of N-methylmorpholine (NMM) to the activated mixture. Causality: NMM acts as a mild buffer, keeping the apparent pH near neutral (pH ~7.0), which is sufficient for the primary amine to attack the active ester but prevents the phenolic OH from becoming a reactive phenoxide[3].

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

-

Validation Checkpoint: Perform a Kaiser test (or chloranil test for secondary amines). A negative result (yellow/colorless) validates complete N-acylation. If positive (blue), repeat the coupling using 2.0 equivalents of reagents before proceeding to the next deprotection step.

Conclusion

Fmoc-L-Phe(2-OH)-OH is a powerful synthon for advanced peptide engineering, provided its specific physicochemical traits are managed correctly. DMF remains the optimal solvent for balancing excellent solvating power with acceptable Fmoc stability, whereas DCM should be avoided due to the molecule's propensity for intermolecular hydrogen bonding. Furthermore, by understanding the nucleophilic nature of the unprotected ortho-phenolic group, researchers can implement pH-controlled coupling strategies (such as NMM buffering) to entirely suppress O-acylation, ensuring high-purity, high-yield peptide synthesis.

References

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Orthogonal Principle: Why Fmoc?

In the evolution of peptide chemistry, the shift from Boc (tert-butyloxycarbonyl) to Fmoc (9-fluorenylmethoxycarbonyl) chemistry represents a triumph of orthogonality . In a truly orthogonal system, the conditions used to remove one protecting group must not affect the stability of another.

Fmoc SPPS relies on a base-labile temporary protecting group (Fmoc) for the N-terminus and acid-labile permanent protecting groups (e.g., tBu, Trt, Pbf) for the side chains. This allows us to cycle through deprotection and coupling using mild bases (piperidine) without disturbing the side-chain protection or the resin linkage, which are only cleaved by strong acid (TFA) at the very end of the synthesis.

The Core Directive: We synthesize from the C-terminus to the N-terminus. This is counter-intuitive to biological ribosomal synthesis (N-to-C) but is chemically necessary to prevent racemization of the activated carboxyl group.

Phase I: The Solid Support (Resin Selection)

The resin is not merely a handle; it is the C-terminal protecting group. Your choice here dictates the C-terminal functionality of your final peptide.[1]

Comparative Resin Matrix

| Resin Type | Linker Chemistry | C-Terminal Result | Cleavage Condition | Application |

| Wang | 4-alkoxybenzyl alcohol | Carboxylic Acid (-COOH) | 95% TFA | Standard for peptide acids. |

| Rink Amide | Trialkoxy-benzhydryl amine | Amide (-CONH₂) | 95% TFA | Standard for peptide amides (mimics native protein backbone). |

| 2-Chlorotrityl (2-CTC) | Trityl chloride | Carboxylic Acid (-COOH) | 1% TFA (Mild) | Synthesis of protected peptide fragments; prevents racemization of C-terminal Cys/His. |

Expert Insight: For sequences containing C-terminal Cysteine or Histidine, avoid Wang resin. The esterification loading conditions can cause significant racemization. Use 2-CTC resin , which loads via nucleophilic displacement without activation, preserving chiral integrity.

Phase II: Fmoc Deprotection & The Beta-Elimination Mechanism

The removal of the Fmoc group is the most frequent reaction in the cycle. It is not a simple hydrolysis; it is a base-induced

The Mechanism[2][3][4][5][6]

-

Proton Abstraction: The secondary amine (typically 20% Piperidine in DMF) abstracts the acidic proton from the fluorenyl ring (pKa ~25).

-

Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and releases

and the free amine.[2] -

Scavenging (Critical): DBF is a highly reactive electrophile. If left unchecked, it will re-alkylate the newly freed amine. Excess piperidine acts as a scavenger, trapping DBF as a fulvene-piperidine adduct.[2][3]

Visualization: The Deprotection Pathway[4]

Figure 1: The base-induced beta-elimination mechanism of Fmoc removal.[2] Note the formation of the DBF-Piperidine adduct, which is used for real-time UV monitoring.[4]

Phase III: Activation and Coupling[9]

The carboxyl group of the incoming amino acid is chemically inert. We must convert it into an active ester to facilitate nucleophilic attack by the resin-bound amine.

The Evolution of Coupling Reagents

-

Carbodiimides (DIC): Robust and cheap. Forms an O-acylisourea intermediate. Risk:[1][4][5][6] If the reaction is slow, the intermediate rearranges to an unreactive N-acylurea.

-

Phosphonium/Uronium Salts (HBTU/HATU): These react faster.

-

HBTU: Uses HOBt (Hydroxybenzotriazole).[7] Good for standard couplings.

-

HATU: Uses HOAt (1-Hydroxy-7-azabenzotriazole).[8] The nitrogen at position 7 creates a neighboring group effect (hydrogen bonding) that stabilizes the transition state, accelerating the reaction and significantly reducing racemization.

-

Protocol Standard: Always use DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) as the base for HBTU/HATU couplings to deprotonate the carboxylic acid. Never use primary amines, which will react with the active ester.

Visualization: HATU Activation Cycle

Figure 2: The activation pathway using HATU. The OAt ester is the key intermediate that facilitates rapid amide bond formation.

Phase IV: Global Deprotection & Cleavage

This is the "moment of truth." We use Trifluoroacetic Acid (TFA) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[9][6]

The "Cation Sponge" Concept

When side chains (tBu, Trt, Pbf) are removed, they generate stable carbocations. These are reactive electrophiles. If not trapped, they will alkylate electron-rich residues in your peptide (Trp, Tyr, Met, Cys), permanently ruining the synthesis.

We must add Scavengers to the TFA cocktail.

Standard Cleavage Cocktail (Reagent K equivalent)

| Component | Role | Volume % |

| TFA | Solvent & Acid Source | 92.5% |

| TIS (Triisopropylsilane) | Proton source & Hydride donor (scavenges Trt/tBu cations) | 2.5% |

| Water | Hydrolysis & Pbf scavenger | 2.5% |

| DODT (or EDT) | Thiol scavenger (Crucial for Cys, Met, Trp protection) | 2.5% |

Safety Note: EDT (Ethanedithiol) is extremely malodorous. DODT (3,6-Dioxa-1,8-octanedithiol) is a less smelly, equally effective alternative.

Self-Validating Quality Control: The Kaiser Test

In manual synthesis, you must verify that the coupling is complete before moving to the next step.

-

The Test: React a few resin beads with Ninhydrin.

-

Blue Beads: Positive for free amines. Coupling Failed. (Recouple).

-

Yellow/Clear Beads: Negative for free amines. Coupling Complete. (Proceed).

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

-

Merck/Sigma-Aldrich. (2023). Introduction to Peptide Synthesis. Technical Library. Link

-

Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.[1][4] Link

-

ThermoFisher Scientific. (2023). Overview of Peptide Cleavage and Deprotection. Peptide Synthesis Guide. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. biotage.com [biotage.com]

- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Role of Fmoc protecting group in peptide synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for therapeutic and research applications. The transition from the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy to the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach marked a paradigm shift in peptide chemistry [1]. The Fmoc strategy relies on a mild, base-labile N-terminal protecting group, allowing for an orthogonal protection scheme where side-chain protecting groups and the peptide-resin linkage are acid-labile [2].

This technical guide dissects the mechanistic foundations of Fmoc chemistry, explores causality-driven optimizations, and provides self-validating protocols for modern peptide synthesis.

Mechanistic Foundations of Fmoc Chemistry

The Fmoc group is unique due to the electron-withdrawing nature of the fluorene ring system, which renders the lone hydrogen on the β-carbon highly acidic [3].

Causality of Cleavage: Fmoc deprotection does not proceed via simple hydrolysis. Instead, it undergoes a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism [4].

-

Proton Abstraction: A mild base, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic β-proton at the 9-position of the fluorene ring[5].

-

β-Elimination: The resulting carbanion intermediate undergoes rapid rearrangement, cleaving the carbon-oxygen bond to release carbon dioxide (CO₂), the free N-terminal amine, and dibenzofulvene (DBF)[3].

-

Scavenging: DBF is a highly reactive electrophile. If left unquenched, it will rapidly alkylate the newly liberated N-terminal amine, halting chain elongation[4]. Piperidine plays a critical dual role: it acts as the base for deprotonation and as a nucleophilic scavenger, reacting with DBF to form a stable DBF-piperidine adduct [5].

Logical flow of base-catalyzed Fmoc cleavage and DBF scavenging.

Orthogonality and Side-Chain Protection Strategy

The core advantage of Fmoc SPPS is its true orthogonality. Because Fmoc is removed under basic conditions, side-chain protecting groups can be designed to be exclusively acid-labile (typically removed by trifluoroacetic acid, TFA) [6]. This prevents the premature exposure of reactive side chains during the iterative elongation cycles, a common issue in the purely acid-driven Boc strategy [2].

Table 1: Common Fmoc/tBu Protecting Groups and Causality for Selection

| Amino Acid | Side-Chain Protecting Group | Cleavage Reagent | Causality for Selection |

| Asp, Glu | tert-Butyl (OtBu) | 95% TFA | Prevents branching; highly stable to piperidine. |

| Lys, Trp | tert-Butyloxycarbonyl (Boc) | 95% TFA | Prevents acylation; orthogonal to Fmoc base lability. |

| Arg | Pbf | 95% TFA | Sterically hindered to prevent lactam formation; highly acid-labile. |

| Cys, His, Asn | Trityl (Trt) | 1-5% TFA or 95% TFA | Prevents oxidation/alkylation; extremely acid-sensitive. |

| Ser, Thr, Tyr | tert-Butyl (tBu) | 95% TFA | Prevents O-acylation during coupling. |

Critical Side Reactions and Causality-Driven Mitigation

Despite its mildness, Fmoc SPPS is susceptible to sequence-dependent side reactions driven by the repetitive basic conditions [7].

4.1. Aspartimide Formation

-

Causality: When an aspartic acid residue is followed by sterically unhindered amino acids (e.g., Gly, Asn, Ser), the repetitive exposure to piperidine catalyzes the nucleophilic attack of the backbone amide nitrogen onto the β-carboxyl group of the Asp residue. This forms a five-membered succinimide (aspartimide) ring, leading to epimerization and β-peptide formation upon ring opening[2].

-

Mitigation:

-

Acidic Buffering: Adding 0.1 M HOBt (Hydroxybenzotriazole) to the piperidine solution buffers the basicity, significantly reducing the ionization of the backbone amide[7].

-

Steric Hindrance: Utilizing Fmoc-(Hmb) (2-hydroxy-4-methoxybenzyl) protected dipeptides for the Asp-X sequence temporarily blocks the backbone nitrogen, physically preventing the nucleophilic attack [7].

-

4.2. Incomplete Fmoc Deprotection in Aggregation-Prone Sequences

-

Causality: Hydrophobic sequences (e.g., stretches of Ala, Val, Ile) tend to form intermolecular β-sheets on the resin, collapsing the polymer matrix and sterically hiding the N-terminal Fmoc group from piperidine[8].

-

Mitigation: Replacing piperidine with stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) combined with piperidine (as a scavenger), or incorporating pseudoproline dipeptides to disrupt β-sheet formation[8].

Self-Validating Experimental Protocols

Trust in peptide synthesis relies on self-validating systems where each step provides measurable feedback.

Protocol 1: Standard Fmoc Deprotection with UV-Vis Self-Validation

Because the DBF-piperidine adduct is a strong chromophore, Fmoc cleavage can be quantitatively monitored via UV spectroscopy[7].

-

Objective: Remove the Fmoc group and validate completion.

-

Reagents: 20% (v/v) Piperidine in amine-free DMF.

-

Step-by-Step Methodology:

-

Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

-

Drain the solvent and add 5 mL of 20% piperidine in DMF.

-

Agitate by bubbling nitrogen gas for 5 minutes (Treatment 1).

-

Drain the reaction solution into a collection flask.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes (Treatment 2).

-

Drain into the same collection flask.

-

Wash the resin 5 times with DMF (5 mL each) to remove all traces of piperidine and DBF [9].

-

Self-Validation (UV-Vis): Dilute the collected cleavage solution 1:100 in DMF. Measure the absorbance at 301 nm. Calculate the Fmoc loading using the Beer-Lambert law. A consistent UV absorbance across cycles validates uniform synthesis efficiency; a sudden drop indicates aggregation or incomplete coupling in the previous step [8].

-

Protocol 2: The Kaiser Test for Coupling Validation

-

Objective: Confirm the complete acylation of the free amine before proceeding to the next cycle.

-

Causality: Ninhydrin reacts with primary amines to form a deep blue complex (Ruhemann's purple). A successful coupling consumes all primary amines, leaving the resin colorless [7].

-

Step-by-Step Methodology:

-

After amino acid coupling and DMF washing, extract a few resin beads (~1-2 mg) into a glass test tube.

-

Add 2 drops of Reagent A (5% ninhydrin in ethanol).

-

Add 2 drops of Reagent B (80 g phenol in 20 mL ethanol).

-

Add 2 drops of Reagent C (2 mL of 0.001 M KCN in 98 mL pyridine).

-

Heat the tube at 100°C for 5 minutes.

-

Self-Validation:

-

Negative Result (Yellow/Colorless beads and solution): Coupling is complete (>99%). Proceed to next Fmoc deprotection.

-

Positive Result (Blue beads/solution): Unreacted amines are present. Perform a double coupling or a capping step (acetic anhydride/DIEA) to prevent deletion sequences [7].

-

-

Iterative Fmoc-SPPS cycle integrating self-validating analytical checkpoints.

Conclusion

The Fmoc protecting group remains the undisputed cornerstone of modern peptide synthesis. By understanding the E1cB mechanistic pathways, the dual role of piperidine, and the causality behind side reactions like aspartimide formation, scientists can rationally design and optimize their SPPS workflows. Implementing self-validating protocols ensures high-fidelity synthesis, which is absolutely crucial for the development of complex therapeutic peptides.

References

-

Advances in Fmoc solid-phase peptide synthesis | Journal of Peptide Science (NCBI/PMC) |[Link]

-

Methods for Removing the Fmoc Group | Springer Nature Experiments |[Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS) | AAPPTec |[Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides | ACS Publications |[Link]

-

Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives | PeptideChemistry.org | [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

Understanding orthogonal protection strategies in peptide synthesis

Executive Summary

In modern drug discovery, the demand for complex peptide topologies—cyclic, branched, and stapled peptides—has rendered simple linear synthesis insufficient. Success in these modalities relies entirely on orthogonal protection strategies : the ability to selectively deprotect specific functional groups in the presence of others using distinct chemical mechanisms.[1]

This guide moves beyond standard Fmoc/tBu protocols to explore "third-dimension" orthogonality (Allyl/Pd, Dde/Hydrazine) and "graded acidolability" (Trt vs. tBu). It provides actionable workflows for synthesizing complex targets while mitigating common failure modes like aspartimide formation and scavenger-induced alkylation.

The Mechanistic Foundation: Defining Orthogonality

True orthogonality exists when a set of protecting groups can be removed in any order without affecting the others.[1] In Solid-Phase Peptide Synthesis (SPPS), this is visualized not as a linear list, but as a multi-dimensional chemical space.

The Three Primary Axes of Cleavage

-

Base-Labile (Axis X): The Fmoc group, cleaved by secondary amines (Piperidine) via

-elimination.[2] -

Acid-Labile (Axis Y): The Boc/tBu/Trt families, cleaved by protonation and carbocation formation.

-

Chemical/Metal-Labile (Axis Z): The Alloc/Allyl groups (Pd(0) catalyzed) and Dde (Nucleophilic displacement).

Visualization: The Orthogonality Matrix

The following diagram maps the chemical independence of these groups. Note how the "Allyl" and "Hydrazine" nodes exist outside the Acid/Base duality.

Caption: The Orthogonality Matrix demonstrating chemical independence between protecting group classes.

The "Third Dimension": Side-Chain Orthogonality

For cyclic peptides (Head-to-Tail, Side-Chain-to-Side-Chain), you must expose specific reactive sites while the rest of the peptide remains protected on the resin.

A. Alloc/Allyl (The Gold Standard)

The Allyloxycarbonyl (Alloc) group for Lysine and Allyl ester for Asp/Glu are stable to both TFA and Piperidine.

-

Mechanism: Palladium(0) complexes with the allyl moiety, forming a

-allyl complex.[3] -

The Trap: The generated

-allyl cation is a potent electrophile. If not scavenged, it will re-alkylate nucleophilic residues (Trp, Tyr, Met) or the free amine you just deprotected. -

The Solution: Use Phenylsilane (

) as a hydride donor scavenger.[3][4] It is superior to morpholine or dimedone because it drives the reaction irreversibly and cleaner.

B. Dde/ivDde (The Hydrazine Option)

Dde is cleaved by nucleophiles (2% Hydrazine).[5]

-

Advantage: No heavy metals (Pd) required.

-

Risk: Hydrazine can remove Fmoc groups over time.

-

The "Migration" Issue: Once Dde is removed, the free amine can attack adjacent esters. More critically, during removal, the Dde group can migrate to other free amines.

-

Strategic Fit: Best used when Alloc is already occupied or incompatible.

Strategic Planning: Graded Acidolability

Not all acid-labile groups are equal.[6] By manipulating the strength of the acid, we can achieve selectivity within the "Acid Axis."

| Group | Sensitivity | Cleavage Condition | Application |

| Trityl (Trt) | Hyper-Sensitive | 1% TFA in DCM | Anchoring Cys/His; Peptide release with full side-chain protection. |

| Mmt | High | 1-2% TFA in DCM | Selective Lysine deprotection. |

| Boc/tBu | Low | 95% TFA | Global deprotection. |

Application: To synthesize a peptide with a C-terminal modification, anchor the peptide to a 2-Chlorotrityl Chloride (2-CTC) resin. Cleave with 1% TFA to release the protected peptide fragment, then couple it in solution.

Experimental Protocol: On-Resin Alloc Deprotection

Objective: Selectively remove Alloc from a Lysine residue to prepare for lactam cyclization, without disturbing Fmoc or tBu groups.

Reagents

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

.[7] -

Scavenger: Phenylsilane (

).[4] -

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Argon or Nitrogen (Critical:

oxidizes the catalyst).

Step-by-Step Workflow

-

Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes. Ensure the vessel is shielded from light (aluminum foil), as the catalyst is light-sensitive.

-

Catalyst Solution: Dissolve

(0.1 eq, ~12 mg) in 2 mL dry DCM. Add Phenylsilane (10 eq, ~125 -

Reaction:

-

Drain the resin.[7]

-

Add the Catalyst/Scavenger solution.

-

Bubble

gently or shake for 15 minutes . -

Note: Do not use a vacuum to bubble; use positive pressure to keep air out.

-

-

Repetition: Drain and repeat Step 3 with fresh catalyst solution. (Total 2 x 15 min).

-

Washing (The most critical step):

-

Validation: Perform a Kaiser test. A positive (blue) result confirms the Alloc is gone and the amine is free.

Logic Diagram: Head-to-Tail Cyclization Workflow

This workflow illustrates the integration of Fmoc, tBu, and Alloc strategies for a cyclic peptide.

Caption: Workflow for Head-to-Tail Cyclization using Allyl/Alloc orthogonal protection.

Troubleshooting & Optimization (Trustworthiness)

Aspartimide Formation

A notorious side reaction occurring at Asp-Gly , Asp-Asn , or Asp-Ser sequences during Fmoc deprotection.[9] The base attacks the Asp side chain, forming a cyclic imide.[9][10]

-

Symptom: Mass spectrum shows [M-18] peak.

-

Prevention:

-

Add 0.1M HOBt to the Piperidine deprotection solution (suppresses the imide ring closure).[11]

-

Use Dmb-dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) to sterically block the nitrogen.

-

Switch base to Piperazine (milder than piperidine).

-

Incomplete Allyl Deprotection

-

Cause: Catalyst poisoning by oxidation or sulfur (from Met/Cys).

-

Fix: Increase Phenylsilane equivalents (up to 20 eq). Wash resin with 0.5% acetic acid in DCM prior to adding Pd to protonate basic sites that might bind Pd.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Thieriet, N., et al. (2000). Alloc removal protocol using Phenylsilane. Organic Letters. [Link]

-

Biotage. (2023). Preventing Aspartimide Rearrangements during Fmoc-based SPPS. [Link]

-

CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Protocols. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

Basic Principles of Incorporating Unnatural Amino Acids into Peptides

Executive Summary

The incorporation of Unnatural Amino Acids (UAAs) has shifted from a niche academic exercise to a cornerstone of modern therapeutic peptide development. By introducing non-canonical functionalities—such as N-methylation for protease resistance, olefinic side chains for stapling, or bio-orthogonal handles for conjugation—researchers can overcome the inherent limitations of native peptides (poor stability, low membrane permeability).

This guide synthesizes the two primary methodologies for UAA incorporation: Solid Phase Peptide Synthesis (SPPS) for chemical precision and Genetic Code Expansion (GCE) for biological complexity. It moves beyond standard protocols to address the mechanistic "why" and "how" of overcoming steric hindrance, racemization, and translational fidelity.

Part 1: Chemical Incorporation via Solid Phase Peptide Synthesis (SPPS)

The Core Challenge: Sterics and Nucleophilicity

The fundamental principle of incorporating UAAs in SPPS is overcoming the kinetic barrier imposed by the UAA's structure.

-

Steric Hindrance: Bulky side chains (e.g., tert-leucine) or N-methylation shield the nucleophilic amine, drastically reducing coupling rates.

-

Electronic Deactivation: Electron-withdrawing groups on the side chain can lower the pKa of the

-amino group, making it less nucleophilic.

Field-Proven Protocol: The "Difficult Coupling" Cycle

Standard DIC/HOBt protocols often fail with UAAs, leading to deletion sequences. The following protocol utilizes HATU/HOAt activation, which generates a highly reactive 7-azabenzotriazole ester, accelerating the reaction by orders of magnitude compared to standard esters.

Step-by-Step Methodology

-

Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to minimize inter-chain aggregation (pseudo-dilution principle).

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: For bulky UAAs, extend to 2 x 10 min to ensure complete Fmoc removal from the sterically crowded N-terminus.

-

Wash: DMF (5x), DCM (3x), DMF (5x).

-

Activation (The "Magic" Mixture):

-

Dissolve Fmoc-UAA (4 eq) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4 eq) to suppress racemization.

-

Add DIPEA (8 eq) immediately before adding to resin.

-

Note: Pre-activation should not exceed 30 seconds to prevent guanidinium formation.

-

-

Coupling: Shake at room temperature for 2 hours.

-

Monitoring (Self-Validating Step):

-

Re-Coupling (Double Couple): Repeat Step 5-6 using fresh reagents.

-

Capping: Acetylate unreacted amines (Ac2O/DIPEA) to terminate deletion sequences.

Validation: The Chloranil Test

The standard Kaiser test is unreliable for secondary amines (e.g., Proline or N-methylated UAAs). The Chloranil test is the mandatory standard for UAA synthesis.

-

Reagent: 2% Acetaldehyde in DMF + 2% p-Chloranil in DMF.

-

Result:

Visualization: Optimized SPPS Workflow

The following diagram illustrates the decision logic required when handling difficult UAA sequences.

Figure 1: Logic flow for SPPS incorporating Unnatural Amino Acids, emphasizing the critical testing and re-coupling loop.

Part 2: Biological Incorporation via Genetic Code Expansion (GCE)[5][6]

The Core Principle: Orthogonality

While SPPS is limited by length (~50 AAs), GCE allows the incorporation of UAAs into full-length proteins within living cells. The principle relies on an Orthogonal Translation System (OTS) : a tRNA/aminoacyl-tRNA synthetase (aaRS) pair that:

-

Does not cross-react with the host's endogenous tRNAs or synthetases.

-

Specifically recognizes a unique codon (typically the Amber stop codon, UAG ) [1].

Mechanism of Action

The most common system uses the Methanocaldococcus janaschii (Mj) TyrRS/tRNA pair evolved for use in E. coli. The synthetase is mutated to recognize the UAA (e.g., p-acetyl-phenylalanine) instead of Tyrosine, and the tRNA is mutated to recognize UAG.

Experimental Protocol: Amber Suppression in E. coli

This protocol describes the expression of a protein containing a UAA at a specific site.

-

Plasmid Design:

-

Plasmid A: Contains the Target Gene (POI) with a TAG codon at the desired site (e.g., pET system).

-

Plasmid B: Contains the orthogonal aaRS and tRNA (e.g., pEVOL system).

-

-

Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Select on plates with dual antibiotics (e.g., Chloramphenicol/Ampicillin).

-

Growth & Induction:

-

Inoculate a single colony into LB media with antibiotics.

-

Grow to OD600 ~0.5.

-

Critical Step: Add the UAA (dissolved in 1M NaOH or appropriate solvent) to the media. Final concentration typically 1mM.

-

-

Expression: Induce protein expression (IPTG 1mM) and Arabinose (0.02%) to induce the aaRS/tRNA machinery.

-

Harvest: Incubate at 30°C for 4–16 hours. Harvest cells and purify via standard affinity tags (e.g., His-tag).

Visualization: Orthogonal Translation Pathway

Figure 2: The orthogonal translation machinery. The aaRS charges the orthogonal tRNA with the UAA, which then decodes the UAG stop codon at the ribosome.

Part 3: Comparative Analysis & Troubleshooting

Coupling Reagent Efficiency (SPPS)

The choice of coupling reagent is the single most significant variable in UAA synthesis.

| Reagent Class | Examples | Mechanism | Suitability for UAAs | Risk Profile |

| Carbodiimide | DIC, EDC | Forms O-acylisourea | Low | High racemization; slow kinetics. |

| Phosphonium | PyBOP | Forms acyloxyphosphonium | Medium | Good alternative if uroniums fail; byproduct (HMPA) is carcinogenic. |

| Uronium (Gen 1) | HBTU, TBTU | Forms OBt ester | Medium | Effective for standard AAs; struggles with N-methyls. |

| Uronium (Gen 2) | HATU , HCTU | Forms OAt ester | High | Gold Standard. Pyridine nitrogen stabilizes leaving group (HOAt) via neighboring group effect [2]. |

Racemization Suppression

Racemization at the

-

Mechanism: Base-catalyzed proton abstraction from the

-carbon forms an enolate intermediate. -

Solution: Use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive instead of HOBt. It is less explosive and superior at suppressing racemization than HOAt in many carbodiimide couplings [3].

-

Base Choice: Replace DIPEA with Sym-collidine (2,4,6-trimethylpyridine). Its steric bulk prevents it from abstracting the

-proton while still neutralizing the reaction acid.

References

-

Chin, J. W. (2014). Expanding and reprogramming the genetic code.[5][6][7] Nature, 510(7504), 205-213. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. addgene.org [addgene.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Protocol for the Incorporation of Unprotected Fmoc-L-Phe(2-OH)-OH in Solid-Phase Peptide Synthesis

Introduction & Strategic Rationale

The incorporation of Fmoc-L-Phe(2-OH)-OH (Fmoc-2-hydroxy-L-phenylalanine, or Fmoc-o-Tyrosine) into peptide sequences is highly sought after in the development of peptidomimetics, DOPA-derived therapeutics, and probes for reactive oxygen species (ROS) biomarkers. However, the presence of an unprotected phenolic hydroxyl group at the ortho-position presents a unique synthetic challenge.

In traditional Solid-Phase Peptide Synthesis (SPPS), phenolic side chains are masked with bulky protecting groups (e.g., tert-butyl) to prevent nucleophilic attack during subsequent coupling cycles. Relying on the principles of Minimal-Protection SPPS (MP-SPPS) [1], this guide outlines a highly efficient, atom-economical protocol that utilizes the unprotected Fmoc-L-Phe(2-OH)-OH building block. By leveraging the inherent lability of phenolic esters to basic conditions, we can intentionally allow transient O-acylation, which is subsequently self-corrected during standard Fmoc-deprotection steps.

Mechanistic Insights: The "Self-Correcting" Phenolic Ester

As a Senior Application Scientist, it is critical to understand why we can bypass side-chain protection for this unnatural amino acid.

When the amino acid immediately following Fmoc-L-Phe(2-OH)-OH is activated and coupled, the unprotected ortho-hydroxyl group competes with the N-terminal amine, leading to a branched intermediate (transient O-acylation). However, esters formed at phenolic hydroxyls are highly activated. During the subsequent Fmoc-deprotection step, the 20% piperidine solution acts as a potent nucleophile. It rapidly aminolyzes the phenolic ester, converting the miscoupled acyl group into a soluble piperidyl amide byproduct, thereby restoring the free ortho-hydroxyl group [1].

Furthermore, the choice of coupling reagent is paramount. Uronium-based reagents (like HATU or HBTU) can lead to irreversible guanidinylation of unprotected nucleophiles. Therefore, DIC/OxymaPure is the mandatory activation system for this protocol. OxymaPure suppresses racemization, avoids explosive hazards associated with HOBt, and prevents uronium-induced side reactions [2].

Workflow demonstrating the transient O-acylation and piperidine-mediated self-correction.

Comparative Analysis of Coupling Reagents

To guarantee the integrity of the unprotected ortho-hydroxyl group, reagent selection must be strictly controlled. The table below summarizes the causality behind selecting DIC/OxymaPure over other industry standards.

| Coupling System | Risk of O-Acylation | Risk of Irreversible Guanidinylation | Racemization Control | Suitability for Unprotected Phe(2-OH) |

| DIC / OxymaPure | Moderate (Fully Reversible) | None | Excellent | Highly Recommended |

| HATU / DIEA | High | High (Terminates synthesis) | Excellent | Not Recommended |

| PyBOP / DIEA | Low | Moderate | Good | Acceptable Alternative |

Experimental Protocol: Self-Validating Workflow

Reagents Required

-

Amino Acid: Fmoc-L-Phe(2-OH)-OH (CAS: 1217697-92-1) [3]

-

Activators: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure

-

Deprotection Cocktail: 20% Piperidine in N,N-Dimethylformamide (DMF)

-

Cleavage Cocktail: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)

Step-by-Step Methodology

Step 1: Resin Preparation

-

Swell the peptidyl-resin (e.g., Rink Amide or CTC resin) in DMF for 20 minutes.

-

Drain and perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 5 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min).

Step 2: Coupling of Fmoc-L-Phe(2-OH)-OH

-

Prepare a solution of Fmoc-L-Phe(2-OH)-OH (3.0 equivalents relative to resin loading) and OxymaPure (3.0 eq) in a minimal volume of DMF.

-

Add DIC (3.0 eq) to the solution. Stir for 2 minutes for pre-activation.

-

Add the activated mixture to the resin. Agitate at room temperature for 90–120 minutes.

-

Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) indicates complete N-acylation. If positive (blue), repeat the coupling step. Wash the resin with DMF (5 × 1 min).

Step 3: Subsequent Amino Acid Coupling & Transient O-Acylation

-

Deprotect the Fmoc group of the incorporated Phe(2-OH) using 20% piperidine in DMF (2 × 5 min). Wash with DMF.

-

Couple the next amino acid (Fmoc-Xaa-OH) using the standard DIC/OxymaPure protocol.

-

Mechanistic Note: At this stage, the ortho-hydroxyl group will likely undergo transient O-acylation by Fmoc-Xaa-OH. Do not attempt to prevent this; it is thermodynamically driven but chemically reversible.

Step 4: The Self-Correction Cleavage (Critical Step)

-

Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

-

Causality: This extended piperidine wash serves a dual purpose: it removes the N-terminal Fmoc group of Xaa and aminolyzes the transient ortho-phenolic ester, washing away the piperidyl amide byproduct.

-

Validation Checkpoint (Micro-cleavage): Withdraw a few resin beads, treat with TFA for 15 mins, precipitate in ether, and analyze via LC-MS.

-

Success: Mass matches the expected elongated peptide.

-

Incomplete Correction: Mass shows a +[Mass of Xaa] adduct. If observed, repeat the piperidine treatment for an additional 10 minutes.

-

Chemical mechanism of base-mediated aminolysis of the transient phenolic ester.

Step 5: Global Cleavage

-

Once the sequence is complete, wash the resin with Dichloromethane (DCM) and dry under a vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours. Note: Because the ortho-hydroxyl was never protected with a tBu group, the risk of intramolecular tBu-alkylation onto the electron-rich phenol ring during cleavage is drastically reduced, resulting in a cleaner crude profile.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

References

-

Yang, Y., Hansen, L., & Ryberg, P. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1520–1530.[Link]

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403.[Link]

Application Note: Side-Chain Protection Strategy for 2-Hydroxy-L-Phenylalanine in Fmoc SPPS

Executive Summary

The incorporation of 2-hydroxy-L-phenylalanine (also known as o-Tyrosine or 2-OH-Phe) into peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a dual physicochemical challenge: nucleophilicity and steric hindrance . Unlike its para-isomer (Tyrosine), the hydroxyl group at the ortho position creates significant steric crowding around the

This guide details two distinct protocols:

-

The Gold Standard (Protected): Utilizing Fmoc-2-OH-Phe(tBu)-OH to ensure orthogonality.

-

The High-Precision Alternative (Unprotected): Utilizing Fmoc-2-OH-Phe-OH with optimized neutral-pH coupling conditions (DIC/Oxyma) to mitigate O-acylation when the protected building block is unavailable.

Chemical Context & Strategic Analysis

The Ortho-Effect Challenge

In standard Tyrosine (p-Tyr), the hydroxyl group is distal to the peptide backbone. In 2-OH-Phe, the hydroxyl is proximal to the amine/amide bond. This proximity results in:

-

Steric Shielding: The ortho-substituent blocks the trajectory of incoming activated amino acids during the next coupling cycle.

-

Hydrogen Bonding: Intramolecular H-bonds between the o-OH and the backbone amide can alter the local conformation, affecting aggregation and solubility on-resin.

-

Nucleophilic Attack: Without protection, the phenolate ion (generated by base) can attack activated Fmoc-amino acids, forming an ester linkage (branching).

Protection Strategy Decision Matrix

The choice of strategy depends on reagent availability and sequence sensitivity.

Figure 1: Strategic Decision Matrix for 2-OH-Phe incorporation. High-risk sequences require absolute orthogonality (tBu).

Protocol A: The Gold Standard (tBu Protection)

Objective: Complete orthogonality. The tert-butyl ether prevents side reactions and is removed concomitantly with resin cleavage.

Reagents

-

Building Block: Fmoc-2-OH-Phe(tBu)-OH.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (Diisopropylethylamine).

-

Cleavage Cocktail: Reagent K or B (TFA/Phenol/Water/TIS).

Step-by-Step Methodology

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation (Pre-activation is critical due to sterics):

-

Dissolve Fmoc-2-OH-Phe(tBu)-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.

-

Add DIPEA (8.0 eq).

-

Note: The solution should turn yellow. Allow to activate for 30–60 seconds before adding to the resin.

-

-

Coupling:

-

Add activated solution to the resin.

-

Time: 60–90 minutes (extended time required due to ortho-bulk).

-

Temp: Room temperature. Avoid heating >50°C to prevent premature tBu loss or racemization.

-

-

Capping: Standard acetic anhydride/pyridine capping is recommended to block unreacted amines.

-

Subsequent Coupling (The "Difficult" Step):

-

The amine of 2-OH-Phe is sterically hindered.

-

Use HOAt or Oxyma as an additive for the next amino acid coupling to boost kinetics.

-

Double coupling is mandatory for the residue immediately following 2-OH-Phe.

-

Protocol B: The Alternative (Unprotected Side Chain)

Objective: Incorporate 2-OH-Phe without side-chain protection while preventing O-acylation. Mechanism: O-acylation is base-catalyzed. By using DIC/Oxyma (neutral/acidic pH activation), the phenol remains protonated and non-nucleophilic. Avoid HATU/DIPEA for this step.

Reagents[1]

-

Building Block: Fmoc-2-OH-Phe-OH (Unprotected).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

-

Forbidden Reagents: Phosphonium salts (PyBOP) or Uronium salts (HBTU/HATU) with tertiary bases (DIPEA/NMM).

Step-by-Step Methodology

-

Resin Preparation: Standard swelling and Fmoc deprotection.

-

Activation (In-situ):

-

Dissolve Fmoc-2-OH-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Add DIC (3.0 eq).

-

Do not use base.

-

-

Coupling:

-

Add mixture to resin immediately.

-

Time: 2 hours.

-

Monitoring: Use Chloranil test (sensitive for secondary/hindered amines) or micro-cleavage LC-MS.

-

-

Wash (Critical):

-

Wash extensively with DMF (7x) to remove any active ester species before adding base for the next deprotection.

-

-

Post-Coupling Capping (Modification):

-

Use a "soft" capping: Acetic anhydride (5 eq) + DIPEA (5 eq) in DCM.

-

Risk:[2] High concentrations of base during capping can theoretically acylate the side chain, though acetylation is less stable than amino-acylation.

-

-

Cleavage: Standard TFA/Water/TIS (95:2.5:2.5). No scavengers needed for the phenol itself, but required for other residues (Trp/Met).

Comparative Data & QC

Reagent Performance Table

| Feature | Protocol A (tBu Protected) | Protocol B (Unprotected) |

| Coupling Reagent | HATU / DIPEA | DIC / Oxyma Pure |

| pH Condition | Basic (pH > 9) | Neutral/Acidic (pH ~5-6) |

| O-Acylation Risk | Negligible | Moderate (if base is present) |

| Coupling Efficiency | High (>99%) | Medium-High (95-98%) |

| Cost | High (Custom building block) | Low (Standard building block) |

| Racemization Risk | Low (with Oxyma/HOAt) | Very Low (Carbodiimide driven) |

Troubleshooting: Detecting O-Acylation

If Protocol B fails, you will observe specific patterns in LC-MS:

-

Target Mass:

-

O-Acylation Product:

(Ester formation) -

Branching: If the ester is not cleaved, the peptide chain will grow from the phenolic oxygen, resulting in a "branched" peptide with double the sequence mass from that point onward.

Figure 2: Mechanism of O-acylation. Base promotes phenolate formation, leading to ester impurities. Protocol B avoids this pathway.

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000). Oxford University Press.

-

Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.[3] (1979).[3]

-

Use of Oxyma Pure as an additive in carbodiimide-mediated peptide coupling. European Journal of Organic Chemistry, 2009(30), 5132-5136.

-

Side Reactions in Peptide Synthesis. Sigma-Aldrich / Merck Millipore Technical Guides.

-

Fmoc-2-fluoro-L-phenylalanine (Structural Analog Data). Chem-Impex Catalog. (Used for steric comparison).

Sources

Coupling reagents for Fmoc-L-phe(2-OH)-OH in automated peptide synthesizers

Executive Summary

Fmoc-L-Phe(2-OH)-OH (also known as ortho-tyrosine or 2-hydroxyphenylalanine) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance due to the ortho-substitution and chemical lability due to the nucleophilic hydroxyl group.

While standard phenylalanine coupling is routine, the ortho-hydroxyl group creates significant steric clash near the activation site, slowing down acylation kinetics. Furthermore, if the hydroxyl group is unprotected, it poses a risk of O-acylation (ester formation) during subsequent coupling steps or self-lactonization during activation.

This guide prioritizes DIC/Oxyma Pure chemistry over HATU/DIEA to minimize racemization and side-chain acylation, providing a robust protocol for automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).

Part 1: The Chemical Challenge (The "Ortho-Effect")

Steric Hindrance

Unlike para-tyrosine (Tyr), where the hydroxyl group is distal to the reaction center, the 2-OH group in Phe(2-OH) is adjacent to the carbonyl carbon. This bulk impedes the approach of the incoming amine, necessitating:

-

Extended reaction times (2x standard).

-

Higher temperatures (50°C–75°C).

-

Double coupling cycles.

Side-Chain Reactivity (O-Acylation)

If using unprotected Fmoc-L-Phe(2-OH)-OH (common due to cost/availability of the tBu-protected variant), the phenolic hydroxyl is a nucleophile.

-

Risk: During the next cycle (coupling the amino acid after Phe(2-OH)), the activated incoming amino acid may attack the 2-OH group instead of the N-terminus, forming an ester (depsipeptide).

-

Mitigation: This reaction is base-catalyzed.[1] Using DIC/Oxyma (neutral/acidic activation) rather than HATU/DIEA (basic) significantly reduces the formation of the phenolate anion, thereby suppressing O-acylation.

Part 2: Reagent Selection Guide

Primary Recommendation: DIC / Oxyma Pure

-

Role: Carbodiimide activation with an oxime additive.

-

Mechanism: DIC forms the O-acylisourea; Oxyma converts this to a stable, reactive active ester.

-

Why:

-

Acidity: The coupling environment is slightly acidic to neutral, keeping the 2-OH protonated and unreactive.

-

Racemization Control: Superior retention of chirality compared to phosphonium/uronium salts at high temperatures.

-

Safety: Oxyma is non-explosive compared to HOBt/HOAt.

-

Secondary Recommendation: HATU / DIEA

-

Role: Uronium salt activation (The "Sledgehammer").

-

When to use: Only if DIC/Oxyma fails to drive the coupling to completion (verified by Kaiser test or micro-cleavage).

-

Warning: The requisite base (DIEA) increases the risk of racemization (D-Phe formation) and O-acylation of the side chain.

Part 3: Automated Synthesis Protocols

Protocol A: Using Protected Fmoc-L-Phe(2-OtBu)-OH (Gold Standard)

Use this protocol if you have the tert-butyl protected building block. It eliminates side-reaction risks.[2]

| Parameter | Setting | Notes |

| Scale | 0.1 mmol | Standard scale |

| Equivalents | 5.0 eq | High excess drives kinetics |

| Reagents | 0.5 M DIC / 0.5 M Oxyma | in DMF |

| Temperature | 75°C (Microwave) | High energy overcomes steric bulk |

| Time | 2 x 5 minutes | Double couple is mandatory |

| Deprotection | 20% Piperidine + 0.1 M Oxyma | Oxyma prevents aspartimide-like side reactions |

Protocol B: Using Unprotected Fmoc-L-Phe(2-OH)-OH (Common)

Use this protocol for the free hydroxyl variant. It focuses on suppressing O-acylation.

| Parameter | Setting | Notes |

| Equivalents | 5.0 eq | |

| Reagents | DIC / Oxyma Pure | DO NOT USE HATU/DIEA |

| Solvent | NMP (N-Methyl-2-pyrrolidone) | Better solvation for hindered residues than DMF |

| Temperature | 50°C | Lower temp reduces risk of lactonization/side reactions |

| Time | 2 x 10 minutes | Longer time compensates for lower temp |

| Next Step | Acetylation (Capping) | Perform a capping step immediately after coupling to block any unreacted amines before the next cycle. |

Critical Step: The Subsequent Coupling

When coupling the next amino acid onto the N-terminus of Phe(2-OH):

-

Avoid Hyper-Active Reagents: Use DIC/Oxyma.

-

No Base: Ensure no DIEA/NMM is present in the vessel.

-

Post-Coupling Wash: Wash with 10% Piperidine/DMF for 2 minutes after the subsequent coupling. This "soft base" wash can hydrolyze any accidental O-esters (phenolic esters are labile) back to the free phenol without cleaving the peptide.

Part 4: Visualization of Pathways

The following diagram illustrates the competition between the desired amide bond formation and the potential side reactions (O-acylation and Lactonization) driven by the ortho-hydroxyl group.

Caption: Reaction pathways for Fmoc-Phe(2-OH)-OH. Green path indicates successful coupling. Red dashed paths indicate risks mitigated by using DIC/Oxyma and avoiding base.

Part 5: Quality Control & Troubleshooting

| Observation (HPLC/MS) | Diagnosis | Solution |

| Mass -18 Da | Lactonization | The 2-OH attacked the activated carboxyl (dehydration). Use protected Fmoc-Phe(2-OtBu)-OH or lower activation temp to 50°C. |

| Mass + Amino Acid | O-Acylation | The next amino acid coupled to both the N-terminus and the 2-OH. Treat resin with 20% piperidine for 5 min to hydrolyze the ester. |

| Deletion Sequence | Steric Hindrance | Incomplete coupling. Switch to 3 x 10 min coupling cycles. Ensure solvent is NMP. |

| Double Peak (Same Mass) | Racemization | D-isomer formation. Switch exclusively to DIC/Oxyma. Add 0.1 eq DIPEA only if absolutely necessary. |

References

-

CEM Corporation. (2025). Peptide Synthesis Reagents Guide: Handling Sterically Hindered Amino Acids. [Link]

Sources

Fmoc deprotection conditions for peptides containing 2-hydroxyphenylalanine

Application Note: Optimized Fmoc Deprotection Strategies for Peptides Containing 2-Hydroxyphenylalanine (o-Tyr)

Executive Summary

2-Hydroxyphenylalanine (2-OH-Phe), also known as ortho-tyrosine (

This guide details the mechanistic risks and provides two validated protocols:

-

Standard Protocol: For use with orthogonally protected Fmoc-2-OH-Phe(tBu)-OH (Recommended).

-

Modified Protocol: For use with unprotected Fmoc-2-OH-Phe-OH, utilizing a buffered deprotection cocktail to suppress side reactions.

Mechanistic Insight: The "Phenolate Trap"

The core challenge in handling 2-OH-Phe lies in the proximity of the phenolic hydroxyl group to the peptide backbone. Unlike Tyrosine (4-OH), where the hydroxyl is distal, the 2-OH group is sterically positioned to attack the backbone carbonyls.

The Side Reaction Pathway

During standard Fmoc deprotection (20% Piperidine), the basic environment deprotonates the phenol (pKa ~10) to form a phenolate anion.

-

Scenario A (C-Terminal 2-OH-Phe): The phenolate attacks the resin-linker ester bond, forming a five-membered lactone (dihydrocoumarin derivative) and cleaving the peptide from the resin.

-

Scenario B (Internal 2-OH-Phe): The phenolate can compete with the

-amine during the subsequent coupling step, leading to O-acylation (branched peptides).

Diagram 1: Mechanistic Risk of Unprotected 2-OH-Phe

Caption: Under basic conditions, the unprotected ortho-phenolate attacks the C-terminal ester, leading to premature cleavage via lactonization.

Experimental Protocols

Protocol A: The "Gold Standard" (Protected Side Chain)